BACE1 vs. BACE2 Selectivity Profile: Elenbecestat vs. Verubecestat
Elenbecestat exhibits preferential inhibition of BACE1 over BACE2, with a 3.5-fold selectivity ratio, in contrast to verubecestat, which displays a 6-fold selectivity for BACE2 over BACE1 [1]. In vivo pharmacoproteomic analysis in non-human primates confirmed that elenbecestat inhibits BACE1 without affecting the BACE2 substrate VCAM-1, whereas verubecestat reduced both BACE1 and BACE2 substrates [2].
| Evidence Dimension | BACE1 vs. BACE2 selectivity |
|---|---|
| Target Compound Data | 3.5-fold selectivity for BACE1 over BACE2 |
| Comparator Or Baseline | Verubecestat: 6-fold selectivity for BACE2 over BACE1 |
| Quantified Difference | Opposite selectivity profiles; elenbecestat favors BACE1, verubecestat favors BACE2 |
| Conditions | In vitro enzymatic assays; in vivo CSF proteomics in non-human primates |
Why This Matters
Selectivity for BACE1 over BACE2 is hypothesized to reduce cognitive adverse events associated with BACE2 inhibition, making elenbecestat a more suitable tool for dissecting BACE1-specific biology.
- [1] Tschirner SK, Schmidt A, Ito M, et al. Elenbecestat and Compound 89 Potently Inhibit BACE1 but Not BACE2 When Subchronically Dosed in Non-Human Primates. Proteomics. 2026;26(1):100-107. doi:10.1002/pmic.70082. View Source
- [2] Tschirner SK, et al. PXD067461 - Elenbecestat and compound 89 potently inhibit BACE1 but not BACE2 when subchronically dosed in non-human primates. ProteomeXchange. 2025. View Source
